molecular formula C12H8N2O2 B3355714 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid CAS No. 63385-12-6

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid

Cat. No. B3355714
CAS RN: 63385-12-6
M. Wt: 212.2 g/mol
InChI Key: KEVVIZLJCBTAQB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is a compound with a molecular weight of 212.21 . It is a water-soluble quinone that was first identified as a non-covalently prosthetic group in some bacterial glucose- or alcohol dehydrogenases .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid involves several steps. One method involves the Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . Another method involves the synthesis of 7,9-Didecarboxymethoxatin (4,5-Dihydro-4,5-dioxo-1H- [pyrrolo [2,3-f]quinoline-2-carboxylic Acid) and comparison of its chemical properties with those of Methoxatin and analogous O-Quinones .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is based on the 2,7,-tricarboxy-1H-pyrrolo [2,3-f ]quinoline-4,5-dione . The sodium atom interacts with the oxygen atom of two carboxylic acids as well as two quinones of the PQQ disodium trihydrate .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is known to form in vitro molecular complexes with native double-stranded DNA by intercalation between two base pairs . It also shows a relatively good activity in inhibiting the DNA synthesis in Ehrlich ascites tumor cells .

Mechanism of Action

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid has been found to have several interesting physiological functions . It stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and an increase in PGC-1α expression . It also promotes the regeneration of peripheral and central nerves .

Its InChI Code is 1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H, (H,15,16) .

Safety and Hazards

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, and toxic; danger of serious damage to health by prolonged exposure .

properties

IUPAC Name

1H-pyrrolo[2,3-f]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)10-6-7-3-4-9-8(11(7)14-10)2-1-5-13-9/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVIZLJCBTAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=C3)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491005
Record name 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid

CAS RN

63385-12-6
Record name 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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